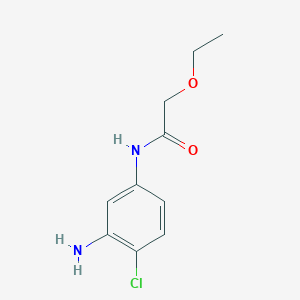

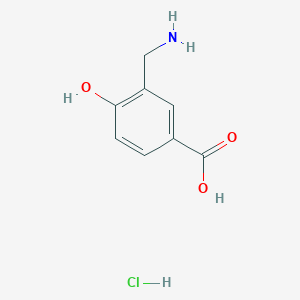

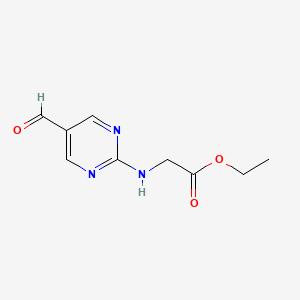

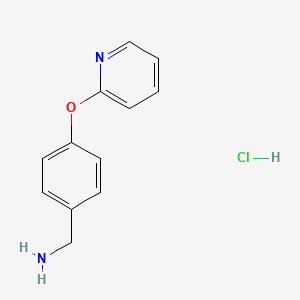

4-(Pyridin-2-yloxy)benzylamine hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-(Pyridin-2-yloxy)benzylamine HCl is a derivative of benzylamine with a pyridine moiety. It is related to various research areas, including the synthesis of human histamine H3 receptor antagonists, the development of novel polyimides, and the creation of heterocyclic compounds with potential biological activities. The pyridine unit is a common structural motif in medicinal chemistry due to its ability to engage in various non-covalent interactions, which can be crucial for binding to biological targets .

Synthesis Analysis

The synthesis of compounds related to 4-(Pyridin-2-yloxy)benzylamine HCl involves multiple steps, including acylation, nucleophilic substitution, and reduction reactions. For instance, the synthesis of aromatic diamine monomers containing pyridine units involves Friedel–Crafts acylation followed by nucleophilic substitution and reduction . Another example is the synthesis of heterocyclic compounds where the pyridine moiety is incorporated into the structure through condensation reactions . These synthetic routes highlight the versatility of pyridine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a nitrogen atom in the aromatic ring, which can influence the electronic properties of the molecule. X-ray diffraction and computational studies, such as Density Functional Theory (DFT), are often used to determine and optimize the geometry of these compounds . The presence of the pyridine ring can also affect the molecule's ability to form hydrogen bonds and engage in π-π stacking interactions, which are important for its biological activity.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including oxidative condensation, which can be used to synthesize trisubstituted pyridines . They can also react with different reagents to form zwitterionic structures or fused heterocyclic systems . These reactions are crucial for modifying the chemical properties of the pyridine derivatives and enhancing their potential as therapeutic agents or materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, thermal stability, and electronic properties, are influenced by the presence of the pyridine ring and substituents attached to it. For example, polyimides derived from pyridine-containing diamines exhibit exceptional thermal and thermooxidative stability . The electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, can be studied using computational methods to predict the reactivity and interaction of these molecules with other chemical entities .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Research demonstrates the effectiveness of pyridine-based compounds, including those structurally related to 4-(Pyridin-2-yloxy)benzylamine hcl, as corrosion inhibitors. For instance, a study explored the corrosion inhibitive behavior of Schiff bases containing pyridine units on mild steel surfaces in acidic environments. These bases were found to form protective films on mild steel, enhancing corrosion resistance through a combination of experimental techniques and computational approaches (Murmu, Saha, Murmu, & Banerjee, 2019).

Synthetic Methodologies

The compound's applications extend into the synthesis of novel chemical entities. A specific study detailed the oxidative condensation of benzylamines and aromatic ketones facilitated by a catalytic process, yielding trisubstituted pyridines. This method emphasizes the utility of pyridine derivatives in synthesizing complex molecular structures, including G-quadruplex binding ligands, through a metal-free approach (Dong, Kodama, Nomoto, Ueshima, & Ogawa, 2019).

Chemical Properties and Applications

The chemical versatility of pyridine derivatives is further illustrated in their use as intermediates for synthesizing polyimides with specific electronic and structural properties. One study synthesized a novel aromatic diamine monomer containing a pyridine unit, which was then polymerized with various dianhydrides to create polyimides. These polyimides exhibited exceptional solubility, thermal stability, and thermooxidative stability, demonstrating the potential of pyridine derivatives in materials science (Zhang, Li, Wang, Zhao, Shao, Yin, & Yang, 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

(4-pyridin-2-yloxyphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.ClH/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12;/h1-8H,9,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKUVZBEGLBLKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=C(C=C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590032 |

Source

|

| Record name | 1-{4-[(Pyridin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-2-yloxy)benzylamine hcl | |

CAS RN |

1171884-78-8 |

Source

|

| Record name | 1-{4-[(Pyridin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1341530.png)